molecular formula C11H17N3O B2517498 3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199682-64-7

3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2517498
CAS No.: 2199682-64-7
M. Wt: 207.277
InChI Key: YKULPIKEMPROGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its cyclopentyl and methyl substituents, as well as a prop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The cyclopentyl, methyl, and prop-2-en-1-yl groups can be introduced through various alkylation reactions using suitable alkyl halides or alkenes.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the triazole ring or the cyclopentyl group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methyl and prop-2-en-1-yl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Medicine

In medicine, derivatives of triazoles are known for their antifungal and antimicrobial properties. This compound could be investigated for similar therapeutic uses.

Industry

Industrially, the compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of applications.

    3-Methyl-1,2,4-triazole: A simpler derivative with similar chemical properties.

    Cyclopentyltriazole: A compound with a cyclopentyl group, similar to the one in the target compound.

Uniqueness

3-cyclopentyl-4-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

5-cyclopentyl-4-methyl-2-prop-2-enyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-8-14-11(15)13(2)10(12-14)9-6-4-5-7-9/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKULPIKEMPROGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC=C)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.